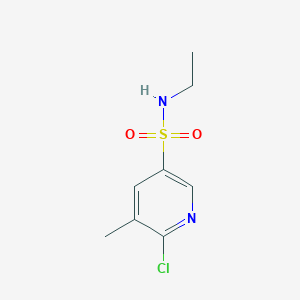
6-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.7 g/mol . This compound is a pyridine derivative, characterized by the presence of chloro, ethyl, and methyl substituents on the pyridine ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 6-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide typically involves the sulfonation of a pyridine derivative followed by the introduction of chloro, ethyl, and methyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Chlorination: The addition of a chlorine atom to the pyridine ring.
Chemical Reactions Analysis
6-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry and as a starting material for the synthesis of other compounds.
Biology: The compound can be used in biological assays to study enzyme inhibition and other biochemical processes.
Medicine: While not used directly in medicine, it can serve as a model compound for the development of new pharmaceuticals.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 6-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit enzymes involved in folate metabolism .
Comparison with Similar Compounds
6-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
6-Chloro-N-methylpyridine-3-sulfonamide: This compound has a similar structure but lacks the ethyl group, which can affect its reactivity and biological activity.
Pyrrolopyrazine derivatives: These compounds contain a pyridine ring and exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Properties
Molecular Formula |
C8H11ClN2O2S |
|---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
6-chloro-N-ethyl-5-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11ClN2O2S/c1-3-11-14(12,13)7-4-6(2)8(9)10-5-7/h4-5,11H,3H2,1-2H3 |
InChI Key |
SRCHEOWTSCATDV-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CN=C(C(=C1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(Oxan-4-yl)amino]phenyl}methanol](/img/structure/B13269776.png)
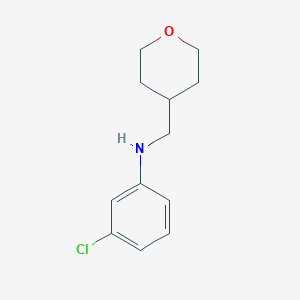
![4-Boc-6-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13269789.png)

![3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13269798.png)
![[(4-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13269805.png)

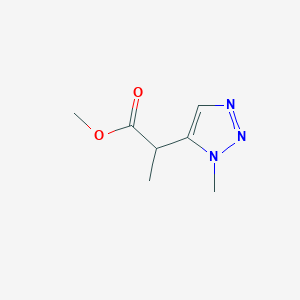
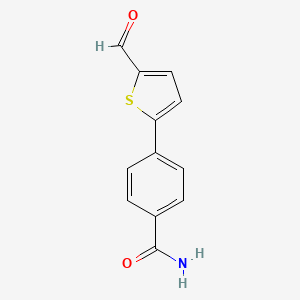
![Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride](/img/structure/B13269825.png)
![(2-Ethoxyethyl)[(4-fluoro-3-methylphenyl)methyl]amine](/img/structure/B13269851.png)

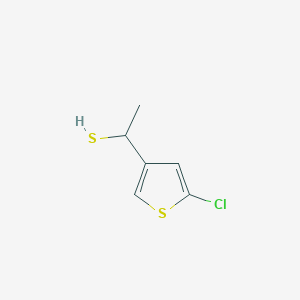
![2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid](/img/structure/B13269884.png)
